Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, benzoylamino group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoylamino group and other substituents. Common reagents used in these reactions include bromine, ethyl alcohol, and fluorobenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers investigate its interactions with biological molecules and its potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with different substituents on the benzylidene group.
Uniqueness
The uniqueness of Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H25BrFNO6S |
---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C30H25BrFNO6S/c1-3-37-23-15-18(14-21(31)27(23)39-17-20-12-8-9-13-22(20)32)16-24-26(34)25(30(36)38-4-2)29(40-24)33-28(35)19-10-6-5-7-11-19/h5-16,34H,3-4,17H2,1-2H3/b24-16-,33-29? |
InChI Key |
SHYCYEALFVHLCG-VIJZQWEJSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)Br)OCC4=CC=CC=C4F |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)Br)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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